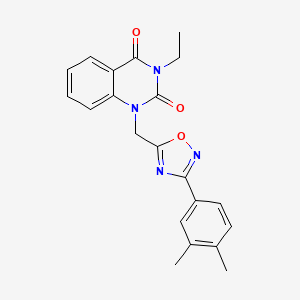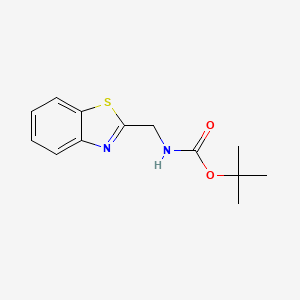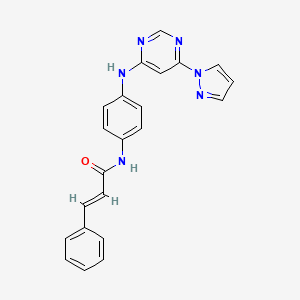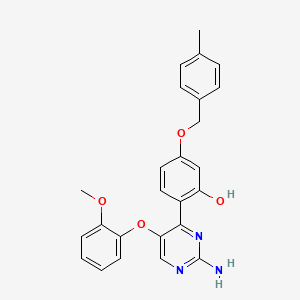
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .科学的研究の応用
Synthesis and Characterization Techniques
Research on quinazoline derivatives and related compounds emphasizes the importance of synthesis and characterization techniques in the development of new chemical entities. Studies such as those conducted by Candan et al. (2001) and Kefayati et al. (2012) highlight methodologies for synthesizing hydroquinazoline derivatives and their characterization through crystallography and spectroscopy. These techniques are crucial for understanding the molecular structure, which in turn can guide the exploration of scientific applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001; Kefayati, Asghari, & Khanjanian, 2012).
Chemosensors for Ion Detection
Derivatives of naphthalimide, including those related to quinazoline compounds, have been developed as efficient reversible colorimetric and fluorescent chemosensors for ion detection, such as fluoride ions. This application is critical in environmental monitoring and analytical chemistry, as demonstrated by Zhang, Zhang, Ding, & Gao (2020) (Zhang, Zhang, Ding, & Gao, 2020).
Antimicrobial Activity
Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial properties. Research by Bhatt et al. (2015) on tetrahydroquinazoline derivatives has shown that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Bhatt, Sharma, Patidar, Rathore, Senwar, & Mehta, 2015).
Agricultural Chemistry
The discovery and development of new herbicides are another area where quinazoline derivatives have shown potential. Compounds designed to inhibit specific enzymes in weed species offer a targeted approach to managing agricultural pests, as illustrated by the work on 4-Hydroxyphenylpyruvate dioxygenase inhibitors by He et al. (2020). Such research underlines the compound's role in the discovery of novel agricultural chemicals (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Electroluminescent Materials
Quinazoline derivatives and related compounds have been explored for their potential application in organic light-emitting devices (OLEDs). Dobrikov, Dobrikov, & Aleksandrova (2011) synthesized new compounds with promising photophysical properties for use in electroluminescent layers, indicating their utility in electronic and photonic devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).
将来の方向性
特性
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-28-18)15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRUSOGGTHAMCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)




![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)
